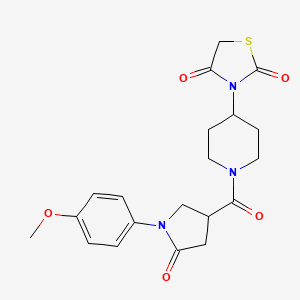
3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
This compound is involved in synthetic pathways that produce novel organic molecules with potential biological activities. For example, Halim and Ibrahim (2021) demonstrated the chemical transformation of related compounds, showcasing their use in synthesizing novel molecules with detailed vibrational spectral analysis, molecular electrostatic potential, and nonlinear optical properties (Halim & Ibrahim, 2021). Such research underscores the importance of these compounds in developing new materials with specific electronic and optical properties.
Biological Activity Studies
The compound's derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and hypoglycemic effects. For instance, Kim et al. (2004) explored substituted pyridines and purines containing thiazolidinedione for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo (Kim et al., 2004). This highlights the compound's relevance in pharmacological research, particularly in developing treatments for metabolic disorders.
Antimicrobial and Anticancer Investigations
Research has also been conducted on the compound's potential in antimicrobial and anticancer applications. Prakash et al. (2011) synthesized a series of derivatives showing significant antibacterial activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011). Additionally, Kumar and Sharma (2022) investigated N-substituted indole derivatives for their anticancer activity against human breast cancer cell lines (Kumar & Sharma, 2022). These studies demonstrate the compound's versatility in creating derivatives with potential therapeutic uses.
Medicinal Chemistry and Drug Design
The compound and its derivatives serve as a basis for medicinal chemistry research aimed at designing new therapeutic agents. For instance, Li et al. (2009) synthesized a series of analogs to identify a pharmacophore for substrate-specific ERK1/2 inhibitors, indicating the role of such compounds in targeted drug discovery (Li et al., 2009).
Propriétés
IUPAC Name |
3-[1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-16-4-2-14(3-5-16)22-11-13(10-17(22)24)19(26)21-8-6-15(7-9-21)23-18(25)12-29-20(23)27/h2-5,13,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDQPDFGNVPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

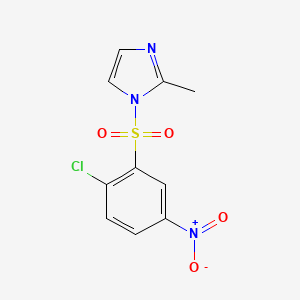
![5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2702303.png)
![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2702310.png)
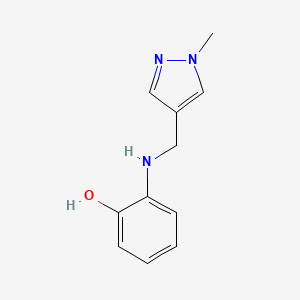

![Ethyl 2-[(4-fluorobenzyl)-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2702314.png)
![4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)
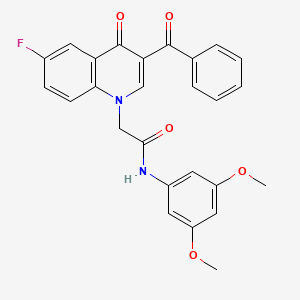
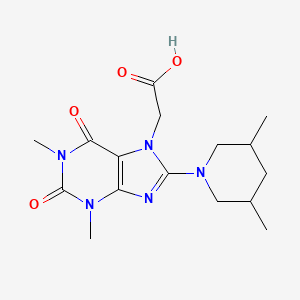
![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)

![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)